molecular formula C7H4BrFN2 B1379607 6-Bromo-7-fluoro-1H-indazole CAS No. 1427396-09-5

6-Bromo-7-fluoro-1H-indazole

Cat. No.: B1379607
CAS No.: 1427396-09-5
M. Wt: 215.02 g/mol
InChI Key: DAHIIJDLVALCAN-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Biochemical Analysis

Biochemical Properties

6-Bromo-7-fluoro-1H-indazole plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, potentially reducing inflammation and pain . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases, which regulate various cellular processes . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes and proteins, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of target enzymes and proteins, leading to inhibition or activation of their functions . For instance, its binding to COX-2 results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and light exposure . Over time, this compound may undergo degradation, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It has been shown to inhibit enzymes involved in the metabolism of arachidonic acid, leading to reduced production of pro-inflammatory mediators . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-6-fluorobenzylidenehydrazine with hydrazine, followed by cyclization to form the indazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-7-fluoro-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

    6-Bromo-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-Fluoro-1H-indazole: Lacks the bromine atom, leading to different chemical properties and applications.

    6-Chloro-7-fluoro-1H-indazole: Substitution of bromine with chlorine can result in different reactivity and biological effects.

Uniqueness: 6-Bromo-7-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens can lead to unique biological activities and chemical properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-bromo-7-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIIJDLVALCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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